molecular formula C15H21ClN2O2 B12759268 (E)-2-Hydroxy-2-methylpropanoic acid (1-(2-chlorophenyl)pentylidene)hydrazide CAS No. 133661-97-9

(E)-2-Hydroxy-2-methylpropanoic acid (1-(2-chlorophenyl)pentylidene)hydrazide

Cat. No.: B12759268
CAS No.: 133661-97-9
M. Wt: 296.79 g/mol
InChI Key: DCIQBBBVFGZIRA-GHRIWEEISA-N
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Description

(E)-2-Hydroxy-2-methylpropanoic acid (1-(2-chlorophenyl)pentylidene)hydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a hydrazide group attached to a chlorophenyl and pentylidene moiety. The presence of both hydrophilic and hydrophobic regions in its structure makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-Hydroxy-2-methylpropanoic acid (1-(2-chlorophenyl)pentylidene)hydrazide typically involves multiple steps, starting from readily available precursors. One common method includes the condensation of 2-chlorobenzaldehyde with pentanone to form the corresponding hydrazone, followed by the reaction with 2-hydroxy-2-methylpropanoic acid under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the synthesis. Purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(E)-2-Hydroxy-2-methylpropanoic acid (1-(2-chlorophenyl)pentylidene)hydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce amines.

Scientific Research Applications

(E)-2-Hydroxy-2-methylpropanoic acid (1-(2-chlorophenyl)pentylidene)hydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or activator.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (E)-2-Hydroxy-2-methylpropanoic acid (1-(2-chlorophenyl)pentylidene)hydrazide exerts its effects involves interactions with specific molecular targets. The hydrazide group can form hydrogen bonds with enzymes or receptors, modulating their activity. The compound may also interact with cellular pathways, influencing processes such as cell proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-2-methylpropanoic acid (1-(2-fluorophenyl)pentylidene)hydrazide
  • 2-Hydroxy-2-methylpropanoic acid (1-(2-bromophenyl)pentylidene)hydrazide
  • 2-Hydroxy-2-methylpropanoic acid (1-(2-iodophenyl)pentylidene)hydrazide

Uniqueness

Compared to similar compounds, (E)-2-Hydroxy-2-methylpropanoic acid (1-(2-chlorophenyl)pentylidene)hydrazide exhibits unique properties due to the presence of the chlorophenyl group. This group can influence the compound’s reactivity, solubility, and biological activity, making it a valuable subject for further research and development.

Properties

CAS No.

133661-97-9

Molecular Formula

C15H21ClN2O2

Molecular Weight

296.79 g/mol

IUPAC Name

N-[(E)-1-(2-chlorophenyl)pentylideneamino]-2-hydroxy-2-methylpropanamide

InChI

InChI=1S/C15H21ClN2O2/c1-4-5-10-13(11-8-6-7-9-12(11)16)17-18-14(19)15(2,3)20/h6-9,20H,4-5,10H2,1-3H3,(H,18,19)/b17-13+

InChI Key

DCIQBBBVFGZIRA-GHRIWEEISA-N

Isomeric SMILES

CCCC/C(=N\NC(=O)C(C)(C)O)/C1=CC=CC=C1Cl

Canonical SMILES

CCCCC(=NNC(=O)C(C)(C)O)C1=CC=CC=C1Cl

Origin of Product

United States

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